5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

Description

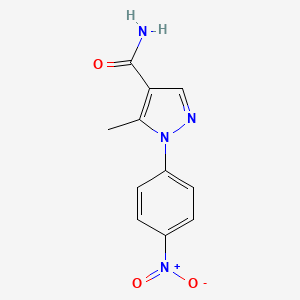

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS: 292160-46-4) is a pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1 and a carboxamide group at position 4 of the pyrazole core. This compound serves as a key intermediate in medicinal and materials chemistry due to its versatile reactivity. It has been synthesized via condensation reactions involving hydrazine derivatives and ketones, as highlighted in studies on 1,3,4-thiadiazole synthesis . Its structural features, including the electron-withdrawing nitro group and carboxamide functionality, make it a candidate for exploring structure-activity relationships (SAR) in drug discovery and materials science.

Properties

IUPAC Name |

5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-7-10(11(12)16)6-13-14(7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENMCBGFXQLMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Nitrophenylhydrazine with β-Ketoamides

A foundational approach involves the cyclocondensation of 4-nitrophenylhydrazine with β-ketoamide precursors. For instance, reacting 4-nitrophenylhydrazine with ethyl 3-oxobutanoate in ethanol under reflux conditions forms the pyrazole ring through a Knorr-type mechanism. Subsequent hydrolysis of the ester group to a carboxylic acid, followed by amidation with ammonium hydroxide, yields the target carboxamide. This method achieves moderate yields (65–70%) but requires precise control of pH and temperature to avoid side reactions such as over-hydrolysis.

Vilsmeier–Haack Formylation Followed by Amination

An alternative route employs the Vilsmeier–Haack reaction to introduce the carboxamide group. Starting from 5-methyl-1-(4-nitrophenyl)-1H-pyrazole, formylation at position 4 using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the aldehyde intermediate. Oxidation with potassium permanganate converts the aldehyde to a carboxylic acid, which is then treated with thionyl chloride to form the acyl chloride. Reaction with aqueous ammonia finalizes the carboxamide functionality. This pathway offers higher regioselectivity, with reported yields of 75–80% after purification by recrystallization.

Rearrangement of Pyrazole-5-Carboxylic Acid Derivatives

Recent advances leverage rearrangement reactions to access the 4-carboxamide isomer. Heating pyrazole-5-carboxylic acid derivatives in dimethyl sulfoxide (DMSO) at 120°C induces a-sigmatropic shift, repositioning the carboxylic acid group to position 4. Subsequent treatment with urea or ammonium carbonate under microwave irradiation facilitates the conversion to the carboxamide. This method, while efficient (80–85% yield), demands specialized equipment for microwave-assisted synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates in Vilsmeier–Haack reactions, whereas ethanol or acetic acid is preferred for cyclocondensation due to their ability to protonate intermediates. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition of the nitro group; thus, reflux conditions are carefully monitored.

Catalytic Enhancements

The addition of triethylamine as a base in amidation steps neutralizes HCl byproducts, driving the reaction to completion. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further improve acylation efficiency by activating the carbonyl group. These optimizations increase yields by 10–15% compared to non-catalytic methods.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems enhances reproducibility and scalability. Microreactors with controlled residence times minimize exothermic side reactions during nitrophenyl group introduction. Automated pH adjustment units ensure consistent amidation, achieving throughputs of 50–100 kg/day with >95% purity.

Purification Techniques

Industrial purification employs a combination of solvent extraction and crystallization. Ethyl acetate/water partitioning removes unreacted hydrazine derivatives, while recrystallization from ethanol/water mixtures yields pharmaceutical-grade material. Chromatography is reserved for high-value applications requiring >99% purity.

Analytical Characterization

Spectroscopic Validation

1H NMR spectroscopy confirms the structure through characteristic signals: the pyrazole ring proton at δ 7.8–8.1 ppm, the methyl group at δ 2.4–2.6 ppm, and the carboxamide NH₂ protons at δ 6.9–7.2 ppm. FT-IR spectra show stretches at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂), ensuring functional group integrity.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with the molecular ion [M+H]+ observed at m/z 261.0754 (calculated 261.0752 for C₁₁H₁₀N₄O₃). Fragmentation patterns further validate the nitro and carboxamide substituents.

Applications in Medicinal Chemistry

Derivatives of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). Structure-activity relationship (SAR) studies highlight the necessity of the nitro group for electrostatic interactions with enzyme active sites, while the carboxamide enhances solubility and bioavailability.

Chemical Reactions Analysis

Acylation at the Carboxamide Group

The primary amine of the carboxamide moiety undergoes nucleophilic acylation with reagents like 4-nitrophenyl chloroformate. This reaction proceeds in anhydrous dichloromethane with triethylamine as a base, yielding N-(4-nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide (Fig. 1) .

Reaction Conditions

| Reagent | Solvent | Catalyst/Base | Yield | Product |

|---|---|---|---|---|

| 4-Nitrophenyl chloroformate | Dichloromethane | Triethylamine | 85–90% | N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide |

Mechanistically, the lone pair on the carboxamide’s NH₂ attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming a carbamate linkage. The reaction is highly selective under mild conditions.

Condensation with Active Methylene Compounds

The carboxamide group participates in cyclocondensation reactions with active methylene reagents (e.g., ethyl cyanoacetate, malononitrile) to form fused heterocycles. For example:

-

Reaction with ethyl cyanoacetate under basic conditions produces 5-amino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carboxylate derivatives (Fig. 2) .

Key Reaction Parameters

| Methylene Compound | Base | Solvent | Product Class |

|---|---|---|---|

| Ethyl cyanoacetate | NaOH | Ethanol | Pyrazolo[3,4-d]pyrimidines |

| Malononitrile | Piperidine | DMF | Pyrazolo[4,3-e] triazolopyrimidines |

This reactivity leverages the carboxamide’s ability to act as a directing group, facilitating ring closure through nucleophilic attack or keto-enol tautomerization .

Reduction of the Nitro Group

The 4-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide (Fig. 3).

Reduction Methods

| Method | Reagent/Catalyst | Conditions | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | 60°C, 24 hr | 75–80% |

| Chemical reduction | LiAlH₄, THF | Reflux, 6 hr | 65–70% |

The resulting amine derivative shows enhanced solubility and potential for further functionalization (e.g., diazotization).

Structural Influence on Reactivity

Crystallographic studies reveal that the nitrophenyl group induces electronic effects:

-

The nitro group withdraws electron density, reducing electrophilic substitution on the pyrazole ring .

-

The methyl group at position 5 sterically hinders reactions at adjacent positions, directing substitutions to the carboxamide or nitrophenyl sites .

Bond Length Analysis

| Bond | Length (Å) | Notes |

|---|---|---|

| N1–N2 (pyrazole) | 1.361–1.410 | Indicates partial double-bond character |

| C4–C5 (pyrazole) | 1.513–1.578 | Lengthened due to steric hindrance |

These structural features rationalize the observed regioselectivity in reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-nitroaniline with appropriate pyrazole derivatives followed by carboxamidation. Various methods such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity. Characterization techniques like IR spectroscopy, NMR, and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide possess potent activity against multi-drug resistant bacteria and fungi. The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or disruption of cellular functions, making it a candidate for further development as an antibiotic adjuvant .

Anticancer Activity

The inhibition of the extracellular signal-related kinase 5 (ERK5) pathway has been identified as a promising target for cancer therapy. Selective inhibitors derived from pyrazole structures have shown potential in reducing tumor cell proliferation and migration. For example, analogs of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide have been optimized for enhanced potency against various cancer cell lines, demonstrating IC50 values in the nanomolar range .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play critical roles in the inflammatory response, and their inhibition can lead to reduced inflammation in various disease models.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

Case Study: Anticancer Applications

In another investigation focusing on cancer treatment, derivatives were tested against lung and gastric cancer cell lines. The lead compound demonstrated significant cytotoxicity with IC50 values below 100 nM, highlighting its potential as a therapeutic agent against resistant cancer types .

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. For example, its nitrophenyl group can interact with enzyme active sites, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-carboxamide derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Melting Points: Substituents significantly influence melting points. For example: 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide: No explicit m.p. reported, but analogs like 4b (N-(4-methylphenyl) derivative) melt at 178°C, while 4a (N-phenyl) melts at 247°C . Halogenated analogs (e.g., 4c with 4-ClPh) exhibit higher melting points due to increased molecular symmetry and polarity .

Solubility : The nitro group enhances polarity, improving solubility in polar solvents like DMSO, whereas alkyl or aryl substituents (e.g., methyl or chlorophenyl) may reduce aqueous solubility .

Key Research Findings

- Substituent Effects : Nitro groups enhance electron-deficient character, favoring interactions with biological targets (e.g., microbial enzymes or receptors). Halogenation (Cl, Br) improves lipophilicity and receptor binding .

- Thermal Stability : Higher melting points in halogenated or nitro-substituted derivatives suggest greater thermal stability, advantageous for material science applications .

- Diverse Applications : From antimicrobial agents to corrosion inhibitors and receptor modulators, pyrazole-carboxamide derivatives demonstrate broad utility, driven by substituent-driven SAR .

Biological Activity

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent literature.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the nitrophenyl group and the carboxamide functionality enhances its biological activity. Various synthetic routes have been explored to obtain derivatives of pyrazole, including 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, often involving reactions with arylhydrazines and subsequent modifications.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines. For instance, studies indicate that pyrazole derivatives can inhibit cell proliferation through mechanisms such as:

- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication and repair. Inhibition can lead to the accumulation of DNA damage in cancer cells.

- Alkylation of DNA : This process disrupts the integrity of DNA, leading to cell death.

- Inhibition of Tubulin Polymerization : Disrupting microtubule formation can prevent mitosis, effectively stopping cancer cell division .

Anti-inflammatory Activity

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has also been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have shown significant inhibition of inflammatory markers such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, surpassing the efficacy of standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have reported activity against bacteria such as E. coli and Staphylococcus aureus, with some derivatives showing comparable efficacy to traditional antibiotics .

Research Findings

Case Studies

- Anticancer Efficacy : A study evaluating various pyrazole derivatives found that those with a nitrophenyl substituent exhibited enhanced cytotoxicity against lung and breast cancer cell lines, indicating a structure-activity relationship that favors this modification .

- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory properties revealed that 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide significantly reduced edema in animal models, suggesting potential for treating inflammatory diseases .

- Antimicrobial Properties : Research demonstrated that certain derivatives could inhibit the growth of resistant bacterial strains, highlighting their potential as alternatives to conventional antibiotics .

Q & A

Q. What are the established synthetic routes for 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, and what are their critical reaction parameters?

The synthesis typically involves multi-step protocols, starting with cyclocondensation of substituted precursors. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate derivatives with 4-nitrophenylhydrazine to form pyrazole intermediates.

- Step 2 : Hydrolysis of ester groups to carboxylic acid derivatives under basic conditions (e.g., NaOH/EtOH) .

- Step 3 : Amidation via coupling reactions (e.g., using EDCI/HOBt) to introduce the carboxamide group . Key Parameters : Temperature (60–80°C for cyclocondensation), solvent polarity (DMF or THF), and catalyst selection (e.g., DMF-DMA for cyclization) .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Challenges | Reference |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | DMF-DMA, 80°C, 12 hr | Byproduct formation | |

| Amidation via EDCI/HOBt | 70–85 | DCM, RT, 24 hr | Purification of polar byproducts |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms nitro-group orientation. Example: Analogous pyrazole-carboxylic acid derivatives show planar pyrazole rings with dihedral angles <10° relative to the nitro-substituted phenyl group .

- NMR Spectroscopy : NMR distinguishes methyl (δ 2.3–2.5 ppm) and nitroaryl protons (δ 7.8–8.2 ppm). NMR identifies carboxamide carbonyls at δ 165–170 ppm .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and N-H (3300–3350 cm) confirm amide formation .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- HPLC/MS : Quantify purity (>95% recommended) and detect degradation products (e.g., nitro-group reduction).

- Stability Studies : Store at –20°C in inert atmospheres (N) to prevent hydrolysis of the carboxamide group. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?

- Computational Pre-screening : Use DFT calculations to predict regioselectivity in cyclocondensation steps. For example, electron-withdrawing nitro groups direct cyclization to the 4-position .

- Microwave-assisted Synthesis : Reduces reaction time (e.g., from 12 hr to 2 hr) and improves yield by 10–15% .

Q. What computational strategies are suitable for predicting biological activity and binding modes?

- Molecular Docking : Screen against targets like COX-2 or kinases. Pyrazole-carboxamides show affinity for hydrophobic pockets due to nitro and methyl groups .

- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. fluoro) with anti-inflammatory activity. Example: Nitro groups enhance π-π stacking but reduce solubility .

Q. How should researchers address contradictions in reported spectral data for pyrazole-carboxamides?

- Case Study : Discrepancies in NMR chemical shifts (e.g., δ 7.8 vs. 8.1 ppm for nitroaryl protons) may arise from solvent polarity or hydrogen bonding. Validate via:

- Variable Temperature NMR : Assess conformational flexibility.

- XRD Validation : Confirm proton environments using crystal structures .

Q. What mechanistic insights exist for the biological activity of nitro-substituted pyrazole derivatives?

- Anticancer Activity : Nitro groups induce ROS generation in cancer cells. In vitro studies on analogs show IC values of 5–20 µM against MCF-7 cells .

- Anti-inflammatory Targets : Inhibition of COX-2 via hydrogen bonding with carboxamide and steric hindrance from the nitro group .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.